6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a bromine atom, a methyl group, and a naphthalen-1-ylmethylideneamino group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor. This one-pot, three-component reaction is catalyzed by potassium persulfate (K₂S₂O₈) and iodine (I₂) . Another approach includes the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the bromine or methyl positions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free conditions, and specific solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the development of new synthetic strategies and drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the FtsZ protein in Streptococcus pneumoniae, leading to the disruption of bacterial cell division . The compound’s structure-activity relationship plays a crucial role in its potency and selectivity against target pathogens .
Comparison with Similar Compounds
6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound exhibits narrow-spectrum antibacterial activity against Streptococcus pneumoniae.
3-bromoimidazo[1,2-a]pyridines: These compounds have been functionalized via radical reactions and exhibit diverse chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against drug-resistant pathogens.
Properties
IUPAC Name |
6-bromo-2-methyl-N-[(Z)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-19(25-12-16(21)9-10-18(25)23-13)20(26)24-22-11-15-7-4-6-14-5-2-3-8-17(14)15/h2-12H,1H3,(H,24,26)/b22-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHRYHKDCMCRJ-JJFYIABZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)NN=CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)N/N=C\C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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